

Introduction: Unveiling the Profile of a Key Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Hydroxyisoquinoline**

Cat. No.: **B3043168**

[Get Quote](#)

7-Hydroxyisoquinoline (CAS No. 7651-83-4) is a heterocyclic aromatic organic compound with the molecular formula C_9H_7NO .^{[1][2][3]} As an isomer of the more commonly studied quinolinols, it possesses a unique structural arrangement where a hydroxyl group is substituted at the 7th position of the isoquinoline ring. This specific substitution pattern imparts a distinct set of physicochemical properties that are of significant interest to researchers in medicinal chemistry, materials science, and synthetic chemistry. Its utility has been demonstrated in the synthesis of more complex molecules, including derivatives for optical switching applications and as a key intermediate in drug discovery programs.^[2]

This guide provides a comprehensive overview of the core physicochemical properties of **7-Hydroxyisoquinoline**, grounded in established analytical techniques. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for their determination, offering a self-validating framework for researchers and drug development professionals.

Core Physicochemical Characteristics

The fundamental physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices. Understanding these parameters is critical for predicting solubility, absorption, reactivity, and overall suitability for a given application.

Data Summary: Key Physicochemical Properties

The primary physicochemical data for **7-Hydroxyisoquinoline** are summarized in the table below. These values serve as a critical baseline for experimental design and computational modeling.

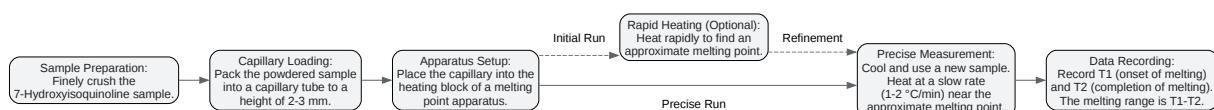
Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO	[1] [2] [3]
Molecular Weight	145.16 g/mol	[1] [2] [3] [4]
Appearance	Off-white to light yellow or cream to brown crystalline powder	[2] [5]
Melting Point	226-228 °C	[2] [4]
Boiling Point	264.27 °C (rough estimate)	[2] [6]
pKa	5.68 (at 20 °C)	[2] [7]
Solubility	Soluble in methanol, concentrated sulfuric acid, and DMSO. [2] [4] [7] [8] [9]	

Experimental Determination of Core Properties

The trustworthiness of physicochemical data hinges on the robustness of the methodologies used for their determination. This section details the standard, validated protocols for measuring the key properties of **7-Hydroxyisoquinoline**.

Melting Point Determination: The Capillary Method

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[\[10\]](#) The capillary method remains the gold standard for its simplicity and accuracy.[\[11\]](#)[\[12\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination via the Capillary Method.

- Sample Preparation: Ensure the **7-Hydroxyisoquinoline** sample is a fine, homogenous powder. If necessary, gently crush any coarse crystals using a mortar and pestle to ensure efficient and uniform heat transfer.[11]
- Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed bottom on a hard surface to tightly pack the powder. A packing height of 2-4 mm is ideal.[11]
- Initial Determination (Optional but Recommended): Place the loaded capillary into the heating block. Heat at a rapid rate (e.g., 10°C/min) to quickly establish an approximate melting range. This saves time during precise measurements.[10]
- Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat the block to about 15-20°C below the approximate melting point found in the previous step.
- Data Acquisition: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium. Observe the sample through the magnifying lens.
- Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-1.0°C).

Acidity Constant (pKa) Determination: Potentiometric Titration

The pKa value is a measure of the acidity of the hydroxyl group and the basicity of the isoquinoline nitrogen. It is crucial for predicting the ionization state of the molecule at a given pH, which profoundly influences its solubility, permeability, and receptor-binding interactions. Potentiometric titration is a highly accurate method for determining pKa.[13][14] It involves monitoring pH changes as a titrant is added to the sample solution.[13] The pKa corresponds to the pH at the half-equivalence point.[15]



[Click to download full resolution via product page](#)

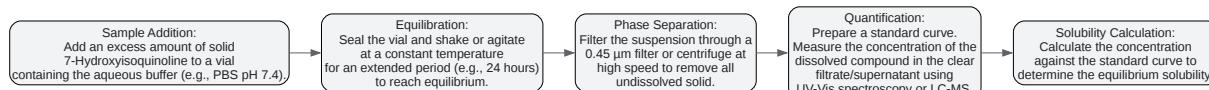
Caption: Workflow for pKa Determination via Potentiometric Titration.

- System Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[13]
- Solution Preparation: Prepare a solution of **7-Hydroxyisoquinoline** (e.g., 1 mM) in purified water. To maintain a constant ionic strength throughout the titration, add potassium chloride to a final concentration of 0.15 M.[13]
- Initial State: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 20°C). Purge with nitrogen to remove dissolved CO₂. Acidify the solution to approximately pH 2 with 0.1 M HCl.[13]
- Titration: Begin the titration by adding small, precise increments of a standardized 0.1 M NaOH solution.
- Data Collection: After each addition of NaOH, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[13] Continue until the pH reaches approximately 12.
- Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting sigmoid curve will show an inflection point, which is the equivalence point. Determine the

volume of NaOH at this point. The pKa is the pH value on the curve that corresponds to exactly half of this volume.[15] Perform at least three titrations to ensure reproducibility.[13]

Aqueous Solubility: The Shake-Flask Method

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[16] It measures the concentration of a saturated solution after the compound has been allowed to equilibrate with the solvent over an extended period. [17]



[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

- Preparation: Add an excess of solid **7-Hydroxyisoquinoline** to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.
- Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached, typically 24 hours or more.[17]
- Separation: After incubation, separate the undissolved solid from the solution. This is typically done by filtering the suspension through a low-binding 0.45 μm syringe filter or by high-speed centrifugation to pellet the solid.[16][17]
- Quantification: Prepare a series of calibration standards of **7-Hydroxyisoquinoline** of known concentrations in the same buffer (potentially with a small amount of co-solvent like DMSO to ensure initial dissolution).

- Analysis: Analyze the clear filtrate (or supernatant) and the calibration standards using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS, to determine the concentration of the dissolved compound.[17] The measured concentration represents the thermodynamic solubility.

Spectroscopic Profile

Spectroscopic data provides a structural fingerprint of a molecule.

- UV-Vis Spectroscopy: In a related derivative, UV absorbance maxima (λ_{max}) were noted at 218 nm and 295 nm, which are characteristic of the aromatic isoquinoline system.[8]
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for O-H stretching (broad band, $\sim 3200\text{-}3400\text{ cm}^{-1}$), aromatic C-H stretching ($\sim 3000\text{-}3100\text{ cm}^{-1}$), C=C and C=N ring stretching ($\sim 1500\text{-}1600\text{ cm}^{-1}$), and C-O stretching ($\sim 1200\text{-}1300\text{ cm}^{-1}$).[18][19]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum will display distinct signals for the aromatic protons on the isoquinoline ring system, typically in the 7.0-9.0 ppm range, with their specific chemical shifts and coupling patterns providing detailed structural information.[20]

Stability and Handling

7-Hydroxyisoquinoline is generally stable under normal laboratory conditions, including standard temperatures and pressures.[1] It should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere, to prevent potential degradation.[2][6] It is incompatible with strong oxidizing agents, which could lead to decomposition.[1] Standard personal protective equipment should be worn when handling the compound.

Conclusion

The physicochemical properties of **7-Hydroxyisoquinoline**—its defined melting point, specific pK_a , and characteristic solubility profile—collectively form a foundational dataset for its application in scientific research. The experimental protocols detailed in this guide provide a validated framework for researchers to verify these properties and to characterize novel derivatives. A thorough understanding of this profile is indispensable for leveraging **7-**

Hydroxyisoquinoline as a versatile building block in the development of new pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Hydroxyquinoline(580-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 7-Hydroxyisoquinoline | 7651-83-4 [chemicalbook.com]
- 3. 7-Isoquinolinol | C9H7NO | CID 459767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Hydroxyisoquinoline, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. L17067.03 [thermofisher.com]
- 6. 580-20-1 CAS MSDS (7-Hydroxyquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 7-Hydroxyisoquinoline CAS#: 7651-83-4 [m.chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. thinksrs.com [thinksrs.com]
- 12. westlab.com [westlab.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. youtube.com [youtube.com]
- 15. study.com [study.com]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. enamine.net [enamine.net]
- 18. Photoinduced hydrogen-atom eliminations of 6-hydroxyquinoline and 7-hydroxyquinoline studied by low-temperature matrix-isolation infrared spectroscopy and density-functional-

theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]
- 20. What are the ^1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- To cite this document: BenchChem. [Introduction: Unveiling the Profile of a Key Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3043168#physicochemical-properties-of-7-hydroxyisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com